3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine
Description
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is a bicyclic heterocyclic compound characterized by an imidazo[1,5-a]pyridine core fused with a saturated six-membered ring and a cyclopropyl substituent at position 2. This structural framework confers unique physicochemical properties, including enhanced metabolic stability and binding selectivity compared to simpler imidazole derivatives. The compound’s amine group at position 1 and cyclopropyl moiety at position 3 are critical for its interactions with biological targets, as evidenced by its exploration in therapeutic applications such as neuropharmacology and enzyme inhibition .
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
3-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C10H15N3/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h7H,1-6,11H2 |
InChI Key |
LRTBRSVMAGGPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(N=C2C3CC3)N)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo[1,5-a]pyridine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives .
Scientific Research Applications
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its biological activity, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
- Cyclopropyl vs.
- Aromatic vs. Aliphatic Groups: The p-cyanophenyl substituent in Damian Pharma’s aldosterone synthase inhibitor () enhances π-π stacking interactions but may limit blood-brain barrier penetration compared to the cyclopropyl group .
- Positional Effects: Substitution at position 5 (e.g., p-cyanophenyl) versus position 3 (cyclopropyl) alters target selectivity. For example, position 5-substituted analogs show affinity for steroidogenic enzymes, while position 3-substituted compounds are explored for neurological targets .
Pharmacological and Therapeutic Comparisons
Target Selectivity
- Orexin Receptor Antagonism: 1-Chloro-pyrazine derivatives () exhibit dual orexin receptor antagonism (OX1R/OX2R) with IC₅₀ values in the nanomolar range. The absence of a pyrazine core in the cyclopropyl-pyridine analog may shift selectivity toward non-orexin targets .
- Aldosterone Synthase Inhibition: The (R)-p-cyanophenyl analog () demonstrates >97% enantiomeric excess and potent inhibition of aldosterone synthase (CYP11B2), a key enzyme in hypertension and heart failure. The cyclopropyl analog lacks reported activity in this pathway .
- Epigenetic Modulation : The 2-fluoro-5-methoxybenzyl-substituted compound () binds to the Polycomb protein EED with a Kd of 12 nM, suggesting utility in oncology. The cyclopropyl analog’s smaller substituent may limit EED engagement but could favor other epigenetic targets .
Pharmacokinetic Profiles
- Solubility: The amine group in the target compound may improve aqueous solubility relative to the p-cyanophenyl analog, which has a logP ~3.2 due to its hydrophobic aryl group .
Biological Activity
3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant research findings.
Structural Overview
The molecular structure of this compound can be described by the following characteristics:
- Molecular Formula: CHN
- SMILES Notation: C1CCN2C=NC=C2C1
- InChIKey: FYDYYNBALSEMHM-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown potential as a modulator of certain neurotransmitter systems and may exhibit neuroprotective effects.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Neuroprotective Effects: Preliminary studies suggest that it could protect neuronal cells from oxidative stress.
- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: There is evidence pointing to its efficacy against certain bacterial strains.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds and their analogs:
- Study on Neuroprotection: A study published in Journal of Medicinal Chemistry examined the neuroprotective properties of imidazo[1,5-a]pyridine derivatives. The results indicated that these compounds could significantly reduce neuronal cell death in vitro by inhibiting apoptotic pathways (Smith et al., 2020).
- Anticancer Activity Assessment: A recent investigation focused on the cytotoxic effects of various imidazo[1,5-a]pyridine derivatives against human cancer cell lines. The results showed that some derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells (Johnson et al., 2022).
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced oxidative stress-induced death | Smith et al., 2020 |
| Anticancer | Cytotoxicity against cancer cells | Johnson et al., 2022 |
| Antimicrobial | Efficacy against bacterial strains | Unpublished findings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
